molecular formula C19H21N3O4S B2598911 1-(4-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946291-28-7

1-(4-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No. B2598911
CAS RN: 946291-28-7
M. Wt: 387.45
InChI Key: IPLXLSSUYUFGCA-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as MI-773, is a small molecule inhibitor that has shown potential in cancer treatment. It targets the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 levels, which can induce apoptosis and cell cycle arrest in cancer cells.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of related compounds have been explored, highlighting methodologies for creating similar urea derivatives with potential applications in medicinal chemistry. For example, a study detailed the synthesis, crystal structure, and antitumor activities of a compound with a similar structure, analyzing its potential interactions with CDK4 protein, suggesting its use in cancer research (Ch Hu et al., 2018).

Antitumor Activities

  • Research into the antitumor activities of related compounds includes the examination of their efficacy against various cancer cell lines, with studies performing docking studies to understand the compound's interactions with specific proteins. This suggests the role of similar compounds in developing new cancer therapies (Ch Hu et al., 2018).

Enzyme Inhibition and Anticancer Investigations

  • Another area of application involves enzyme inhibition and anticancer studies, where urea derivatives show potential in inhibiting specific enzymes or demonstrating anticancer activities. For instance, unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition and anticancer properties, indicating the compound's potential in drug development for cancer treatment (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).

Environmental Applications

  • Related compounds have been studied for their environmental applications, such as the degradation of specific herbicides by microbial species, indicating the potential use of such compounds in bioremediation and environmental protection efforts (Seema B. Sharma, K. Banerjee, P. Choudhury, 2012).

Selective Cyclooxygenase (COX-2) Inhibitors

  • The design and synthesis of 1,3-diarylurea derivatives for selective inhibition of COX-2 enzyme highlight potential therapeutic applications in managing inflammation and pain, showcasing the relevance of similar compounds in designing new pharmaceuticals (A. Zarghi et al., 2008).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13-18(16-5-3-4-6-17(16)21-13)27(24,25)12-11-20-19(23)22-14-7-9-15(26-2)10-8-14/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLXLSSUYUFGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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